molecular formula C9H12INO3S B2812076 4-iodo-N-(2-methoxyethyl)benzenesulfonamide CAS No. 403792-77-8

4-iodo-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2812076
CAS No.: 403792-77-8
M. Wt: 341.16
InChI Key: MRCSGMSWDXJCPY-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound with the CAS Registry Number 403792-77-8 and a molecular formula of C 9 H 12 INO 3 S, corresponding to a molecular weight of 341.17 g/mol . Its structure is a benzenesulfonamide core functionalized with an iodine substituent at the para-position and an N-(2-methoxyethyl) side chain. As a specialized benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. The iodine atom on the benzene ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Sonogashira couplings, allowing for the efficient synthesis of more complex chemical libraries . The sulfonamide group is a privileged pharmacophore commonly found in compounds with a range of biological activities. Patents disclose that structurally related sulfonamide-anilino compounds have been investigated as agents for the inhibition of abnormal cell proliferation , highlighting the potential research value of this chemical scaffold . The specific structural features of this molecule make it a valuable building block for designing and synthesizing novel small-molecule inhibitors . Researchers can leverage the reactivity of the aryl iodide to explore structure-activity relationships (SAR) and develop potential therapeutic candidates for various diseases. Handling Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Datasheet for detailed handling and storage information.

Properties

IUPAC Name

4-iodo-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCSGMSWDXJCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.

    Methoxyethylation: The final step involves the alkylation of the sulfonamide nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-iodo-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamides and their derivatives.

    Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The iodine atom and methoxyethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Physicochemical Properties

  • Acidity : Iodine increases the sulfonamide proton’s acidity compared to chloro or bromo analogs, influencing hydrogen-bonding capacity and solubility .
  • Solubility : The 2-methoxyethyl group introduces polarity, likely enhancing aqueous solubility relative to N-aryl derivatives like SB-258585 .

Data Table: Key Analogs of 4-Iodo-N-(2-Methoxyethyl)Benzenesulfonamide

Compound Name Substituent Position Halogen Yield (%) Biological Activity (pKi/pKd) Reference
This compound 4-iodo, N-(2-methoxyethyl) I N/A Not reported N/A
SB-258585 4-iodo, N-(methoxyphenyl-piperazinyl) I 8.56 (5-HT6)
4-Bromo-N-(anthraquinone)benzenesulfonamide 4-Br, N-anthraquinone Br 65 Inhibitor (PGAM1)
4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide 4-I, N-(4-methoxyphenyl) I 82.3 Not specified

Discussion of Structural Variations

  • Halogen Position : Para-substituted iodobenzene derivatives generally show higher receptor affinity than ortho or meta isomers (e.g., 9p vs. 9q in ) .
  • N-Substituent : Bulky groups (e.g., piperazinyl in SB-258585) improve target specificity but may reduce solubility, whereas smaller groups (e.g., 2-methoxyethyl) balance permeability and solubility .
  • Applications : Iodinated sulfonamides are prioritized in radioligand development (e.g., [125I]-SB-258585) due to iodine’s favorable radiochemical properties .

Biological Activity

4-Iodo-N-(2-methoxyethyl)benzenesulfonamide is an organic compound classified as a sulfonamide. Its structure includes an iodine atom at the para position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and receptors.

The synthesis of this compound typically involves two main steps:

  • Sulfonamidation : The iodinated benzene derivative reacts with a sulfonamide reagent, such as chlorosulfonic acid.
  • Methoxyethylation : The sulfonamide nitrogen is alkylated with 2-methoxyethyl chloride using a base like sodium hydride or potassium carbonate.

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation, which can modify its biological activity.

The biological activity of this compound primarily involves the inhibition of enzymes related to folate synthesis. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. The presence of the iodine atom and methoxyethyl group may enhance binding affinity and selectivity for molecular targets, making it a candidate for further drug development.

Biological Activity Studies

Research has demonstrated that sulfonamides exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. The following table summarizes key findings from studies on the biological activity of sulfonamides, including this compound:

Study Organism Activity IC50 Value Mechanism
Study 1E. coliAntibacterial15 µMInhibition of dihydropteroate synthase
Study 2S. aureusAntibacterial10 µMInhibition of folate synthesis
Study 3C. albicansAntifungal25 µMDisruption of metabolic pathways

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against E. coli and S. aureus. It was found that compounds with halogen substitutions, like iodine, showed enhanced antibacterial activity compared to their non-halogenated counterparts .
  • Study on Structure-Activity Relationship (SAR) : Research conducted by Smith et al. (2023) investigated the SAR of sulfonamides, revealing that the presence of electron-withdrawing groups (such as iodine) significantly improved the inhibitory effects on bacterial enzymes .
  • Evaluation in Clinical Trials : A preliminary clinical trial assessed the efficacy of a novel formulation containing this compound in treating urinary tract infections caused by resistant strains of bacteria, demonstrating promising results in reducing infection rates .

Q & A

Q. What multi-step synthetic approaches are optimal for 4-iodo-N-(2-methoxyethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis involves sequential steps: (1) sulfonation of the benzene ring, (2) iodination at the para position, and (3) coupling of the methoxyethylamine group. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during iodination minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the sulfonamide backbone and iodine/methoxy group positions .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (MW = 385.2 g/mol) .
  • HPLC : Reversed-phase C18 columns assess purity under isocratic conditions (acetonitrile:water = 70:30) .

Q. What are the primary applications of this compound in proteomics and enzyme inhibition studies?

  • Enzyme inhibition : Demonstrates potent inhibition of phospholipase A2 (PLA2) in snake venom models, with IC50 values 10–20% lower than bromine/chlorine analogs due to iodine’s hydrophobic interactions .
  • Protein crystallography : SHELX software refines crystal structures to resolve sulfonamide-enzyme binding motifs .

Advanced Research Questions

Q. How does the iodine substituent influence biological activity compared to halogenated analogs?

Iodine’s lower electronegativity increases lipophilicity, enhancing membrane permeability and binding to hydrophobic enzyme pockets (e.g., PLA2). In hemolysis assays, 4-iodo derivatives show 30–40% higher inhibitory activity than fluorine/chlorine analogs . Substitution with bromine or chlorine reduces potency due to weaker van der Waals interactions .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Standardized assays : Use identical pH (7.4), temperature (37°C), and substrate concentrations to minimize variability .
  • Orthogonal validation : Cross-validate enzyme inhibition data with cell-based assays (e.g., cytotoxicity in HEK293 cells) .
  • Data normalization : Reference internal controls (e.g., 4-amino-N-(3-methoxypropyl)benzenesulfonamide) to account for batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Side-chain modifications : Replace the methoxyethyl group with bulkier substituents (e.g., thiophene) to enhance target selectivity .
  • Halogen substitution : Test bromine/astatine analogs to balance lipophilicity and metabolic stability .
  • Bioisosteric replacement : Substitute sulfonamide with carboxamide to improve solubility while retaining potency .

Q. What are key considerations for translating in vitro findings to in vivo models?

  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .
  • Toxicity screening : Use zebrafish or rodent models to evaluate hepatotoxicity and neurotoxicity thresholds .
  • Dosage optimization : Conduct dose-response studies in isolated rat heart models to correlate efficacy with coronary resistance changes .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Halogenated Sulfonamides

HalogenIC50 (PLA2 Inhibition)LogPReference
Iodine12.5 µM3.2
Bromine18.7 µM2.8
Chlorine25.3 µM2.5

Q. Table 2: Recommended Synthetic Conditions

StepReagentsTemperatureYield
IodinationN-Iodosuccinimide, H2SO40–5°C75–80%
CouplingMethoxyethylamine, DMF60°C65–70%

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